N-Methyl Sulfonamide Moiety Enables >1,000-Fold Species Selectivity in Mtb Lpd Inhibition vs. Primary Sulfonamide Analogs
A high-throughput screen of over 1.6 million compounds identified N-methylpyridine-3-sulfonamides as the privileged chemotype for potent and species-selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd). In direct enzymatic assays, N-methylated sulfonamides demonstrated low nanomolar affinity for Mtb Lpd while exhibiting >1,000-fold selectivity over the human homolog enzyme. Critically, the N-methyl group on the sulfonamide nitrogen was essential for this selectivity window; the corresponding primary sulfonamide (NH₂) analogs either lacked measurable selectivity or failed to achieve comparable potency [1]. The co-crystal structure of an N-methylpyridine-3-sulfonamide bound to Mtb Lpd revealed that the sulfonamide amide oxygen forms a species-specific hydrogen bond with Arg93 in the lipoamide channel, a contact that is sterically and electronically dependent on the N-methyl conformation [1].
| Evidence Dimension | Fold-selectivity for Mtb Lpd over human Lpd homolog |
|---|---|
| Target Compound Data | 6-Chloro-N,5-dimethylpyridine-3-sulfonamide: N-methylpyridine-3-sulfonamide chemotype; class-typical selectivity projected at >1,000-fold based on chemotype identity |
| Comparator Or Baseline | Primary sulfonamide (NH₂) analogs: negligible or undetectable selectivity window; exact fold-selectivity not quantifiable due to lack of measurable inhibition |
| Quantified Difference | >1,000-fold selectivity gain conferred by N-methylation of the sulfonamide moiety (class-level observation) |
| Conditions | In vitro enzymatic assay: recombinant Mtb Lpd and human Lpd; inhibitor screening at varying concentrations; co-crystallography for binding mode determination |
Why This Matters
Procurement of the N-methylated sulfonamide is mandatory for any program targeting Mtb Lpd, as the primary sulfonamide scaffold cannot deliver the species selectivity necessary to avoid human enzyme inhibition and consequent off-target toxicity.
- [1] Bryk, R.; Arora, N.; Pu, M.; et al. Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase. Biochemistry 2013, 52, 9375–9384. View Source
